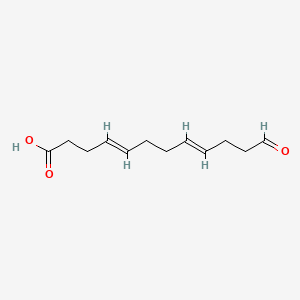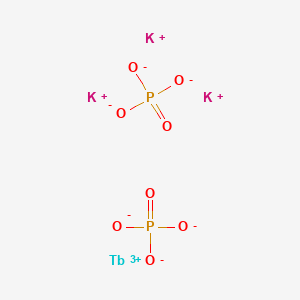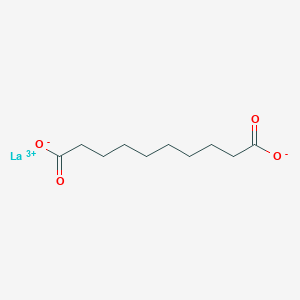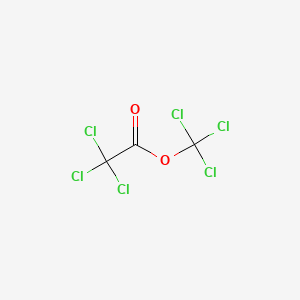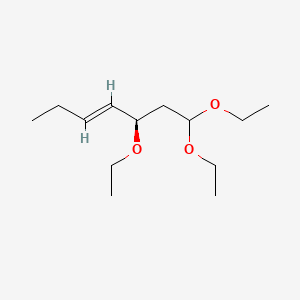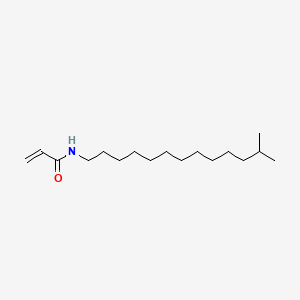
N-Isotetradecylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isotetradecylacrylamide is a chemical compound with the molecular formula C17H33NO. It is an acrylamide derivative, characterized by the presence of a long alkyl chain attached to the nitrogen atom of the acrylamide group. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isotetradecylacrylamide typically involves the reaction of isotetradecylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Isotetradecylamine+Acryloyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Isotetradecylacrylamide can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various N-substituted acrylamides.
Aplicaciones Científicas De Investigación
N-Isotetradecylacrylamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or thermal stability.
Biology: It can be used to modify proteins or peptides, enhancing their stability or altering their biological activity.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants.
Mecanismo De Acción
The mechanism of action of N-Isotetradecylacrylamide depends on its specific application. In drug delivery systems, for example, its hydrophobic nature allows it to interact with hydrophobic drugs, encapsulating them and facilitating their controlled release. In polymer synthesis, the acrylamide group can undergo polymerization reactions, forming long chains that impart specific properties to the resulting polymer.
Comparación Con Compuestos Similares
Similar Compounds
N-Isopropylacrylamide: Known for its thermoresponsive properties, used in the synthesis of hydrogels.
N-Vinylpyrrolidone: Used in the production of polyvinylpyrrolidone, a polymer with applications in pharmaceuticals and cosmetics.
N-Hydroxysuccinimide Acrylamide: Used in the preparation of polyacrylamide gels for biological research.
Uniqueness
N-Isotetradecylacrylamide is unique due to its long alkyl chain, which imparts hydrophobic properties that are not present in other acrylamide derivatives. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems or the synthesis of hydrophobic polymers.
Propiedades
Número CAS |
93858-84-5 |
|---|---|
Fórmula molecular |
C17H33NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-(12-methyltridecyl)prop-2-enamide |
InChI |
InChI=1S/C17H33NO/c1-4-17(19)18-15-13-11-9-7-5-6-8-10-12-14-16(2)3/h4,16H,1,5-15H2,2-3H3,(H,18,19) |
Clave InChI |
RLTGYJWSBKLUHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCNC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
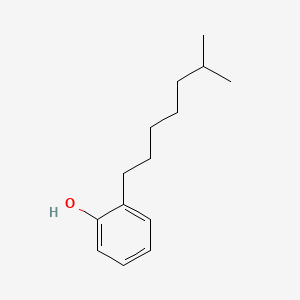
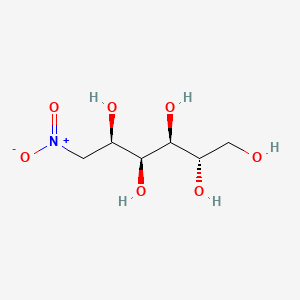
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)

